molecular formula C13H10F3N3O3 B2407427 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide CAS No. 1251579-43-7

6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide

Cat. No.: B2407427
CAS No.: 1251579-43-7
M. Wt: 313.236
InChI Key: WOUMVYDNCVCQNX-UHFFFAOYSA-N
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Description

6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridazine ring and trifluoromethoxyphenyl group, makes it suitable for applications in drug discovery, material synthesis, and biological studies.

Scientific Research Applications

6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Trifluoromethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxyphenyl group reacts with a halogenated pyridazine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, methyl iodide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure similar to 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide but lacks the methoxy and trifluoromethoxy groups.

    Pyridazinone: Contains a similar pyridazine ring but with different substituents, often used in medicinal chemistry.

Uniqueness

This compound is unique due to its combination of a methoxy group and a trifluoromethoxyphenyl group, which confer specific physicochemical properties. These properties make it particularly useful in drug discovery and material science .

Properties

IUPAC Name

6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-21-11-7-6-10(18-19-11)12(20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMVYDNCVCQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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